molecular formula C4H5BrF2 B119412 4-Bromo-1,1-difluorobut-1-ene CAS No. 147804-02-2

4-Bromo-1,1-difluorobut-1-ene

Cat. No.: B119412
CAS No.: 147804-02-2
M. Wt: 170.98 g/mol
InChI Key: WSIDFIREQDHYPW-UHFFFAOYSA-N
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Description

4-Bromo-1,1-difluorobut-1-ene is an organic compound with the molecular formula C₄H₅BrF₂. It is a halogenated alkene, characterized by the presence of bromine and fluorine atoms attached to a butene backbone.

Scientific Research Applications

4-Bromo-1,1-difluorobut-1-ene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It can be used in the development of new pharmaceuticals or agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of medicinal compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1-difluorobut-1-ene typically involves the reaction of 2,4-dibromo-1,1,1-trifluorobutane with a defluorobrominating agent. This reaction is carried out in a liquid reaction medium under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-difluorobut-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 4-hydroxy-1,1-difluorobut-1-ene, 4-amino-1,1-difluorobut-1-ene, and other derivatives.

    Addition Reactions: Products include 4,4-difluoro-1,2-dibromobutane, 4,4-difluoro-1-bromo-2-chlorobutane, and similar compounds.

    Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,1-difluorobut-1-ene
  • 4-Iodo-1,1-difluorobut-1-ene
  • 4-Bromo-1,1,1-trifluorobut-1-ene

Uniqueness

4-Bromo-1,1-difluorobut-1-ene is unique due to its specific combination of bromine and fluorine atoms. This combination imparts distinct chemical properties, such as reactivity and stability, which differ from those of similar compounds. The presence of both bromine and fluorine allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1,1-difluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2/c5-3-1-2-4(6)7/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIDFIREQDHYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C=C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381999
Record name 4-bromo-1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147804-02-2
Record name 4-bromo-1,1-difluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,1-difluorobut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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